

Unraveling the Molecular Architecture of Yttrium Trifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: Yttrium trifluoroacetate

Cat. No.: B1630765

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of **yttrium trifluoroacetate**, a compound of interest in various research and development sectors. This document summarizes key structural data, details experimental methodologies for its characterization, and presents visualizations of its molecular arrangement to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Coordination Chemistry

Yttrium trifluoroacetate, with the chemical formula $\text{Y}(\text{CF}_3\text{COO})_3$, is an yttrium salt of trifluoroacetic acid. While the simple anhydrous or hydrated forms are commercially available, detailed structural elucidation has been achieved on more complex coordination polymers derived from the hydrated precursor, $\text{Y}(\text{CF}_3\text{COO})_3(\text{H}_2\text{O})_3$.

Recent studies involving the thermal dehydration of **yttrium trifluoroacetate** trihydrate have led to the isolation and characterization of novel coordination complexes. These studies reveal a propensity for the trifluoroacetate (TFA) ligand to exhibit diverse bonding modes, including terminal (η^1 and η^2) and bridging ($\mu, \eta^1: \eta^1$) coordination. This versatility in coordination allows for the formation of intricate one-dimensional polymeric chains and tetranuclear clusters.

Two such structurally characterized complexes are:

- $[Y(\mu, \eta^1: \eta^1\text{-TFA})_3(\text{THF})(\text{H}_2\text{O})]_{1\infty} \cdot \text{THF}$ (1): A one-dimensional coordination polymer where yttrium atoms are bridged by trifluoroacetate ligands.
- $[Y_4(\mu_3\text{-OH})_4(\mu, \eta^1: \eta^1\text{-TFA})_6(\eta^1\text{-TFA})(\eta^2\text{-TFA})(\text{THF})_3(\text{DMSO})(\text{H}_2\text{O})] \cdot 6\text{THF}$ (2): A tetranuclear complex containing bridging hydroxide ligands.[\[1\]](#)

The structural parameters for the polymeric complex 1 provide valuable insight into the bonding environment of the yttrium ion.

Crystallographic Data and Molecular Geometry

The single-crystal X-ray diffraction analysis of $[Y(\mu, \eta^1: \eta^1\text{-TFA})_3(\text{THF})(\text{H}_2\text{O})]_{1\infty} \cdot \text{THF}$ reveals a polymeric chain structure. The yttrium ion is coordinated to oxygen atoms from the trifluoroacetate ligands, a water molecule, and a tetrahydrofuran (THF) molecule.

Below is a summary of selected bond lengths and angles for this complex, offering a quantitative description of the yttrium coordination sphere.

Bond	Length (Å)	Angle	Degree (°)
Y1-O1	2.396(2)	O1-Y1-O2	71.9(2)
Y1-O2	2.314(5)	O1-Y1-O4	72.3(2)
Y1-O6	2.296(5)	O1-Y1-O8	125.8(7)
Y1-O8	2.551(2)	O2-Y1-O4	79.0(2)
O2-Y1-O6	146.4(2)		
O2-Y1-O7	82.7(2)		
O5-Y1-O6	140.4(2)		
O6-Y1-O7	95.9(2)		

Table 1: Selected interatomic distances and angles for $[Y(\mu, \eta^1: \eta^1\text{-TFA})_3(\text{THF})(\text{H}_2\text{O})]_{1\infty} \cdot \text{THF}$.[\[1\]](#)

Experimental Protocols

The characterization of **yttrium trifluoroacetate** and its complexes involves a suite of analytical techniques. The following sections outline the typical experimental methodologies employed.

Synthesis and Crystallization

The synthesis of the structurally characterized complexes initiates with the thermal treatment of **yttrium trifluoroacetate** trihydrate ($\text{Y}(\text{TFA})_3(\text{H}_2\text{O})_3$).^[1]

Protocol for Thermal Dehydration and Crystallization:

- Dehydration: $\text{Y}(\text{TFA})_3(\text{H}_2\text{O})_3$ is subjected to thermal treatment to induce partial or complete dehydration. More efficient dehydration can be achieved by heating at 200 °C in a furnace.^[1]
- Crystallization: The resulting partially or fully dehydrated **yttrium trifluoroacetate** is dissolved in an appropriate solvent system, such as tetrahydrofuran (THF) or a mixture of THF and dimethyl sulfoxide (DMSO).
- Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by allowing the solution to stand at room temperature, leading to slow evaporation and crystallization.^[1]

Structural Characterization

Single-Crystal X-ray Diffraction:

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The C=O stretching frequency of the trifluoroacetate group typically appears around 1660 cm^{-1} .^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

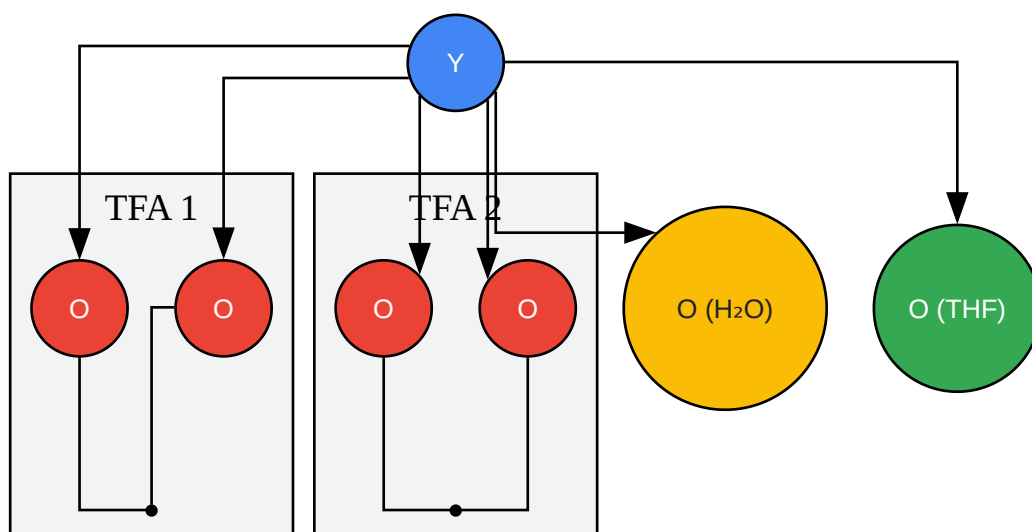
^1H NMR spectroscopy is used to characterize the organic ligands, such as THF and DMSO, coordinated to the yttrium ion.

Thermogravimetric Analysis (TGA):

TGA is employed to study the thermal stability of the compounds and to monitor the dehydration and decomposition processes. The thermal decomposition of **yttrium trifluoroacetate** typically begins with the loss of water molecules, followed by the decomposition of the trifluoroacetate ligands at higher temperatures, leading to the formation of yttrium fluoride.^[2]

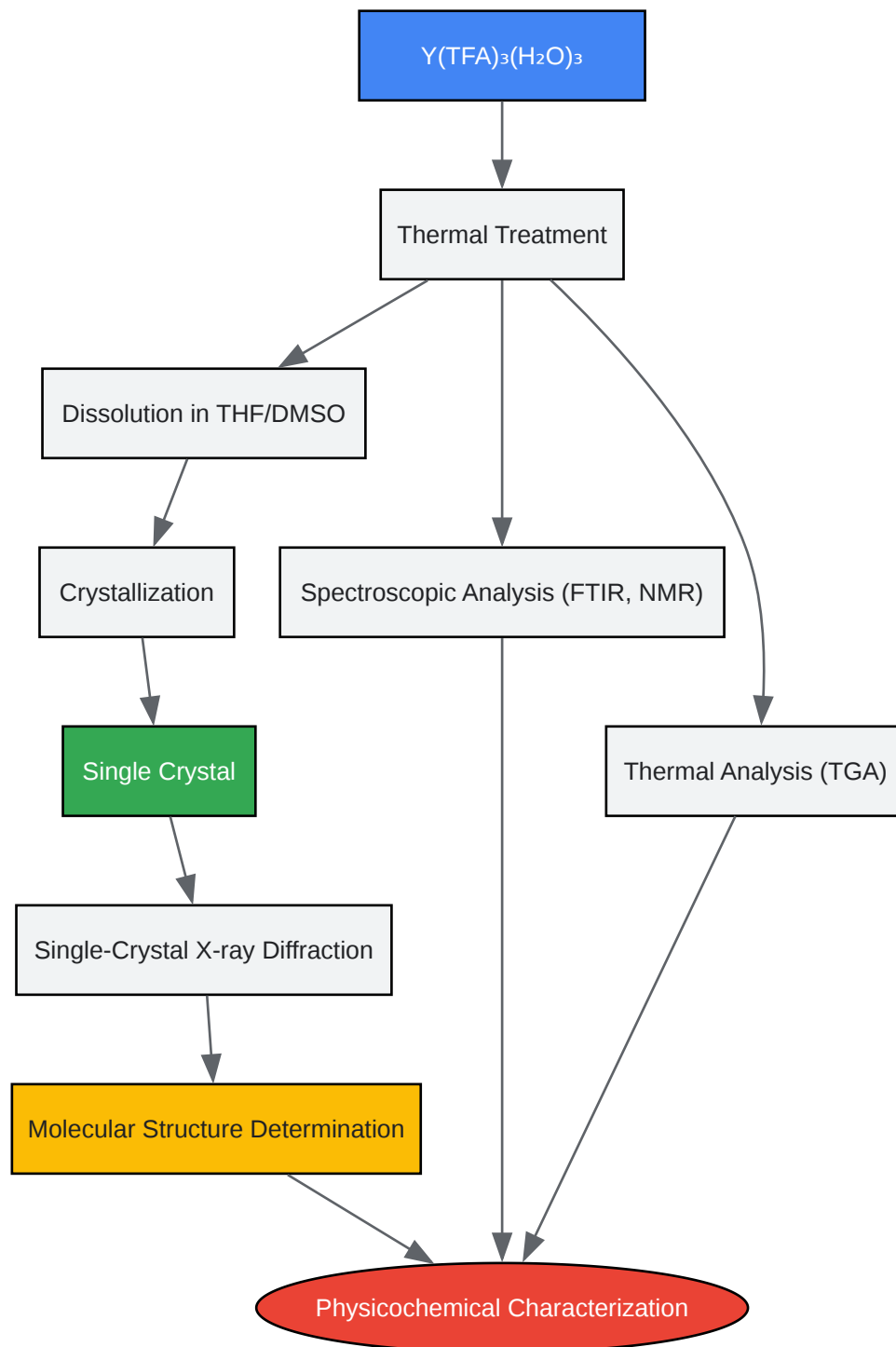
Visualizations

The following diagrams illustrate the molecular structure and a general experimental workflow for the characterization of **yttrium trifluoroacetate** complexes.



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Coordination environment of the yttrium ion.



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Experimental workflow for characterization.

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